[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the systematic name 2-ethoxy-4-[(E)-({[(4-ethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate benzoic acid esters . It features an intriguing structure, combining aromatic rings, ester groups, and hydrazine-like moieties. The compound’s molecular formula is C₂₇H₂₅Cl₂N₃O₆ .
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. While specific literature references are scarce, we can outline a plausible route:
Hydrazinolysis: Start with the reaction of 4-ethoxybenzoyl hydrazine with 2,4-dichlorobenzoyl chloride to form the hydrazide intermediate.
Acetylation: Next, acetylate the hydrazide using acetic anhydride or acetyl chloride.
Condensation: The key step involves condensation of the acetylated hydrazide with 2-methylbenzoyl chloride, leading to the formation of the target compound.
Industrial Production: Unfortunately, information on large-scale industrial production methods remains limited due to the compound’s rarity and specialized applications.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound contains electron-rich aromatic rings, making it susceptible to oxidation reactions.
Substitution: The hydrazine-like moiety may undergo nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group (e.g., using hydrazine) could yield the corresponding hydrazine derivative.
Hydrazinolysis: Hydrazine hydrate, acetic anhydride, and a suitable solvent (e.g., ethanol).
Condensation: Pyridine or triethylamine as base, and a nonpolar solvent (e.g., dichloromethane).
Major Products: The major product is the title compound itself.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for designing novel ligands or catalysts.
Biology: Potential bioactive properties due to its unique structure.
Medicine: Investigated for antitumor or antimicrobial activity.
Industry: Limited applications, but its reactivity may inspire new materials.
Mechanism of Action
The compound’s mechanism likely involves interactions with cellular targets, possibly through covalent binding or modulation of enzymatic activity. Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to [4-bromo-2-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate . The unique hydrazine-like moiety sets it apart from other benzoates.
Properties
CAS No. |
765303-61-5 |
---|---|
Molecular Formula |
C26H25N3O5 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C26H25N3O5/c1-3-33-21-14-10-20(11-15-21)25(31)27-17-24(30)29-28-16-19-8-12-22(13-9-19)34-26(32)23-7-5-4-6-18(23)2/h4-16H,3,17H2,1-2H3,(H,27,31)(H,29,30)/b28-16+ |
InChI Key |
TVJPQIRLXLOOTI-LQKURTRISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.